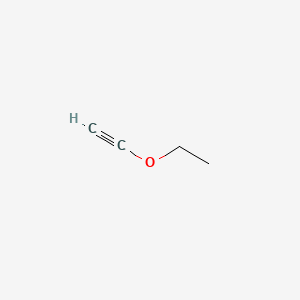

Ethoxyethyne

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree, Reactive - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethynoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O/c1-3-5-4-2/h1H,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMYNMYVRWWCRPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28158-33-0 | |

| Record name | Ether, ethyl ethynyl, polymers | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28158-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80239114 | |

| Record name | Ether, ethyl ethynyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927-80-0 | |

| Record name | Ethyne, ethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=927-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ether, ethyl ethynyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ether, ethyl ethynyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl ethynyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethoxyethyne | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8RFM34GMK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethoxyethyne: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxyethyne (also known as ethoxyacetylene or ethyl ethynyl (B1212043) ether) is a highly reactive and versatile reagent in organic synthesis. Its unique structure, featuring an electron-rich alkyne functional group, makes it a valuable precursor for the construction of a wide array of complex molecules. This technical guide provides an in-depth overview of the historical development of this compound synthesis, detailed experimental protocols for its preparation, and a summary of key quantitative data. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.

History of this compound Synthesis

Early synthetic routes to this compound involved the dehydrohalogenation of various precursors. These methods include the reaction of β-bromovinyl ethyl ether or β-chlorovinyl ethyl ether with potassium hydroxide (B78521), and the treatment of α,β-dibromoethyl ethyl ether with potassium hydroxide. A significant advancement was the use of sodium amide in liquid ammonia (B1221849) to effect the dehydrohalogenation of diethyl chloroacetal and related compounds, a method that remains a cornerstone of this compound synthesis.

Synthesis of this compound

The preparation of this compound is primarily achieved through elimination reactions of halo-ethers and their acetals. The most common and well-documented methods are detailed below.

Dehydrohalogenation of Chloroacetaldehyde (B151913) Diethyl Acetal (B89532)

A robust and widely cited method for the synthesis of this compound involves the dehydrohalogenation of chloroacetaldehyde diethyl acetal using a strong base, typically sodium amide, in liquid ammonia. This reaction proceeds in two steps: an initial elimination to form a vinyl ether intermediate, followed by a second elimination to yield the desired this compound.

Dehydrohalogenation of β-Halovinyl Ethers

An alternative approach involves the dehydrohalogenation of a β-halovinyl ether, such as β-chlorovinyl ether. This method often employs a strong base like lithium amide and can be advantageous in certain contexts, for instance, in the in situ generation of lithium ethoxyacetylide for subsequent reactions, as demonstrated in the Isler modification of the Arens-van Dorp synthesis.[1]

Data Presentation

The following table summarizes the key quantitative data for the primary synthesis methods of this compound.

| Starting Material | Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |

| Chloroacetaldehyde diethyl acetal | Sodium amide (NaNH₂) | Liquid Ammonia | - | 57-60 | Organic Syntheses |

| β-Chlorovinyl ether | Lithium amide (LiNH₂) | - | In situ generation and reaction | - | [1] |

| β-Bromovinyl ethyl ether | Potassium hydroxide (KOH) | - | - | - | Organic Syntheses |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound from chloroacetaldehyde diethyl acetal, adapted from a procedure published in Organic Syntheses.

Caution: This preparation should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. The apparatus should be thoroughly shielded.

Materials:

-

1-liter three-necked flask

-

Cold-finger condenser (cooled with dry ice)

-

Soda-lime tower

-

Gas absorption trap

-

Inlet tube

-

100-mL dropping funnel

-

Liquid ammonia (anhydrous)

-

Hydrated ferric nitrate

-

Sodium metal

-

Chloroacetaldehyde diethyl acetal

-

Trichloroethylene (for dry ice bath)

-

Saturated sodium chloride solution

-

Saturated aqueous sodium dihydrogen phosphate (B84403) solution

-

Anhydrous calcium chloride

-

Nitrogen gas

Procedure:

-

Preparation of Sodium Amide Solution:

-

Set up the 1-liter three-necked flask with the cold-finger condenser, gas absorption trap, and inlet tube.

-

Introduce 500 mL of anhydrous liquid ammonia into the flask.

-

Add 0.5 g of hydrated ferric nitrate, followed by 38 g (1.65 g atoms) of clean, freshly cut sodium.

-

Replace the inlet tube with a 100-mL dropping funnel and agitate the mixture until all the sodium is converted to sodium amide.

-

-

Reaction with Chloroacetaldehyde Diethyl Acetal:

-

Add 76.5 g (0.50 mole) of chloroacetaldehyde diethyl acetal to the dropping funnel and add it to the sodium amide solution over 15-20 minutes.

-

Swirl the mixture for an additional 15 minutes.

-

-

Work-up and Isolation:

-

Evaporate the ammonia using a stream of pure nitrogen.

-

Cool the flask to -70°C in a dry ice-trichloroethylene bath. Important: The sodium derivative of this compound is pyrophoric; ensure the flask is kept under a nitrogen atmosphere.

-

Rapidly add 325 mL of a saturated sodium chloride solution (pre-cooled to -20°C) with vigorous agitation.

-

Fit the flask with a still head connected to a trap cooled to -70°C and slowly heat the flask to 100°C on a steam bath.

-

Allow the condensate in the trap to warm to 0°C, then re-cool the trap to -70°C.

-

Neutralize the condensate by the dropwise addition of a saturated aqueous solution of sodium dihydrogen phosphate.

-

Freeze the aqueous layer by cooling with dry ice and decant the supernatant liquid.

-

Dry the decanted liquid over approximately 4 g of anhydrous calcium chloride.

-

-

Purification:

-

Filter to remove the drying agent.

-

Distill the filtrate through a column packed with glass helices at partial reflux.

-

Collect the this compound fraction boiling at 49-51°C. The expected yield is 20-21.2 g (57-60%).

-

Mandatory Visualization

Caption: Synthesis of this compound via Dehydrohalogenation.

Caption: Arens-van Dorp Synthesis Workflow.

References

An In-depth Technical Guide to the Core Chemical Properties of Ethoxyethyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxyethyne (CAS No. 927-80-0), a member of the ynamine family, is a versatile and highly reactive organic compound. Its unique electronic structure, characterized by an electron-donating ethoxy group directly attached to an alkyne, imparts a rich and diverse chemical reactivity. This guide provides a comprehensive overview of the fundamental chemical properties of this compound, including its physical characteristics, spectroscopic signature, synthesis, and key chemical transformations. Particular emphasis is placed on its utility in cycloaddition and hydrolysis reactions. Detailed experimental protocols, where available for analogous compounds, are provided to facilitate its application in research and development.

Introduction

This compound, with the chemical formula C₄H₆O, is a valuable reagent in organic synthesis. The polarization of the carbon-carbon triple bond due to the adjacent oxygen atom makes it a potent nucleophile and a reactive partner in a variety of chemical reactions. Its applications span from the synthesis of complex heterocyclic systems to the formation of functionalized carbocycles. This document aims to consolidate the core chemical properties of this compound to serve as a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

Physical and Chemical Properties

A precise determination of the physical properties of pure this compound is challenging due to its reactivity and potential instability. However, data for a commercially available solution and related compounds provide valuable insights.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound (~40% in hexanes) | Ethoxyethane (Diethyl Ether) |

| CAS Number | 927-80-0 | 60-29-7 |

| Molecular Formula | C₄H₆O | C₄H₁₀O |

| Molecular Weight | 70.09 g/mol | 74.12 g/mol |

| Boiling Point | Not available for pure substance | 34.6 °C[1][2][3][4] |

| Melting Point | Not available for pure substance | -116.3 °C[1][2][3][4] |

| Density | 0.732 g/mL at 25 °C (for ~40% solution in hexanes) | 0.7134 g/cm³ (liquid)[1] |

| Refractive Index | n20/D 1.378 (for ~40% solution in hexanes) | n20/D 1.353[5] |

| Flash Point | -26 °C (for ~40% solution in hexanes) | -45 °C[6] |

Spectroscopic Data

The spectroscopic signature of this compound is crucial for its identification and characterization in reaction mixtures.

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Features |

| ¹H NMR | Data available, shows characteristic peaks for the ethoxy and acetylenic protons. |

| ¹³C NMR | Data available, indicates the presence of four distinct carbon environments. |

| Infrared (IR) | Expected to show a characteristic C≡C stretching vibration. |

| Mass Spectrometry | Data available, provides information on the molecular weight and fragmentation pattern. |

| Raman | The terminal alkyne C≡C stretch typically exhibits a strong signal in the "silent" region of biological spectra, around 2100 cm⁻¹.[2] Aromatic alkynes are particularly strong Raman scatterers.[7] |

Synthesis of this compound

General Experimental Protocol for the Synthesis of Alkoxyalkynes via Dehydrohalogenation

This protocol is adapted from the synthesis of propiolaldehyde diethyl acetal (B89532) and can be modified for the preparation of this compound from a suitable precursor like 2-bromo-1,1-diethoxyethane.

Diagram 1: General Workflow for Alkoxyalkyne Synthesis

Caption: General workflow for the synthesis of this compound.

Materials:

-

2-Bromo-1,1-diethoxyethane (Bromoacetaldehyde diethyl acetal)

-

Strong base (e.g., potassium hydroxide (B78521) or sodium amide)

-

Inert solvent (e.g., absolute ethanol (B145695) or liquid ammonia)

-

Ice

-

Diethyl ether

-

Anhydrous potassium carbonate

Procedure (adapted from a related synthesis):

-

A solution of the strong base in the chosen solvent is prepared and cooled to 0 °C with stirring.

-

A solution of 2-bromo-1,1-diethoxyethane in the same solvent is added dropwise to the base solution.

-

After the addition is complete, the reaction mixture may be gently heated (e.g., boiled on a water bath for a short period).

-

The mixture is then poured onto ice, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over a suitable drying agent (e.g., anhydrous potassium carbonate).

-

The solvent is removed by distillation, and the crude product is purified by vacuum distillation to yield this compound.

Chemical Reactivity

This compound's electron-rich triple bond makes it a versatile participant in several important organic transformations.

Cycloaddition Reactions

This compound is expected to be a reactive partner in various cycloaddition reactions, including [2+2] and [4+2] cycloadditions.

While specific examples with this compound are not detailed in the available literature, electron-rich alkynes are known to react with ketenes to form cyclobutenones. This reaction is a valuable tool for constructing four-membered rings.

Diagram 2: Proposed [2+2] Cycloaddition of this compound with a Ketene (B1206846)

Caption: Proposed [2+2] cycloaddition of this compound.

This compound, as an electron-rich alkyne, is anticipated to act as a dienophile in Diels-Alder reactions, particularly with electron-deficient dienes. This would provide a direct route to substituted cyclohexadiene derivatives. Cyclopentadiene is a highly reactive diene in such reactions.

Diagram 3: Proposed Diels-Alder Reaction of this compound

Caption: Proposed Diels-Alder reaction of this compound.

Hydrolysis

The acid-catalyzed hydrolysis of this compound is expected to proceed readily, yielding ethyl acetate. This reaction likely proceeds through a ketene acetal intermediate, which is rapidly hydrolyzed to the corresponding ester.

Diagram 4: Proposed Mechanism for the Acid-Catalyzed Hydrolysis of this compound

Caption: Proposed hydrolysis mechanism of this compound.

Stability and Hazards

This compound is classified as a highly flammable liquid.[1] It is also moisture-sensitive and poses a potential fire hazard, especially with certain metal salts.[5] Due to its potential to form explosive peroxides, it should be handled with extreme caution.

Key Safety Precautions:

-

Wear appropriate personal protective equipment, including flame-resistant clothing and gloves.[1]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

-

Ground and bond containers and receiving equipment to prevent static discharge.[1]

-

Avoid contact with skin and eyes.[1]

-

Ethers are known to form explosive peroxides upon exposure to air and light.[6] It is crucial to monitor for peroxide formation, especially in older samples or opened containers.[8][9]

Conclusion

This compound is a reactive and versatile building block in organic synthesis. Its unique electronic properties make it a valuable reagent for constructing complex molecular architectures. While its handling requires significant care due to its flammability and potential for peroxide formation, a thorough understanding of its chemical properties, as outlined in this guide, will enable its safe and effective use in research and development. Further investigation into the precise physical properties and detailed reaction mechanisms of this compound will undoubtedly expand its applications in the field of chemistry.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. [PDF] Explaining the Broad Raman Peak for Alkynes Solvated in Triethylamine | Semantic Scholar [semanticscholar.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Diethyl ether [chemlin.org]

- 5. A decade of alkyne-tag Raman imaging (ATRI): applications in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academics.su.edu.krd [academics.su.edu.krd]

- 7. Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. louisville.edu [louisville.edu]

- 9. vumc.org [vumc.org]

Spectroscopic Profile of Ethoxyethyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethoxyethyne (CAS No. 927-80-0), a valuable reagent in organic synthesis. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines generalized experimental protocols for obtaining such spectra, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following sections present the available and expected spectroscopic data for this compound in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the ethoxy and acetylenic protons.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | 1.39 | Triplet | 3H | -O-CH₂-CH₃ |

| b | 4.14 | Quartet | 2H | -O-CH₂ -CH₃ |

| c | 2.50 (estimated) | Singlet | 1H | ≡C-H |

Note: The chemical shift for the acetylenic proton (c) is an estimation based on typical values for terminal alkynes.

¹³C NMR (Carbon-13 NMR) Data

While a publicly available, detailed ¹³C NMR spectrum for this compound is limited, the expected chemical shifts can be predicted based on its structure. The spectrum should exhibit four distinct signals. Experimental spectra are noted to be available on platforms such as SpectraBase and ChemicalBook.[1][2]

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |

| 1 | ~15 | -O-CH₂-CH₃ |

| 2 | ~69 | -O-CH₂ -CH₃ |

| 3 | ~23 | ≡ C-H |

| 4 | ~92 | -O-C≡ |

Infrared (IR) Spectroscopy

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| ≡C-H stretch | 3300 - 3250 | Strong, sharp |

| C-H stretch (sp³) | 3000 - 2850 | Medium to Strong |

| C≡C stretch | 2150 - 2100 | Medium to Weak (often sharp) |

| C-O stretch | 1200 - 1000 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is available through the NIST WebBook.[4]

Key Fragments from Mass Spectrum

| m/z | Proposed Fragment Ion | Notes |

| 70 | [C₄H₆O]⁺ | Molecular Ion (M⁺) |

| 69 | [C₄H₅O]⁺ | Loss of a hydrogen atom |

| 55 | [C₃H₃O]⁺ | Loss of a methyl group |

| 43 | [C₂H₃O]⁺ | Likely from cleavage of the ethyl group |

| 29 | [C₂H₅]⁺ | Ethyl cation |

| 27 | [C₂H₃]⁺ | Vinyl cation |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃)

-

NMR tube (5 mm)

-

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-20 mg of the this compound sample in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution into a clean NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., residual CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

-

Process the data similarly to the ¹H spectrum, referencing the CDCl₃ signal at 77.16 ppm.

-

Infrared (IR) Spectroscopy

Objective: To obtain the Fourier-Transform Infrared (FTIR) spectrum of this compound.

Materials:

-

This compound sample

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr).

-

Volatile solvent for cleaning (e.g., isopropanol (B130326) or acetone).

Procedure (using ATR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of the liquid this compound sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft cloth.

Mass Spectrometry

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Materials:

-

This compound sample

-

Gas chromatograph-mass spectrometer (GC-MS) system.

-

Helium carrier gas.

Procedure:

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent into the GC via an appropriate injection method.

-

Chromatographic Separation: The sample is vaporized and separated on the GC column.

-

Ionization: As the this compound elutes from the column, it enters the ion source of the mass spectrometer where it is bombarded with a beam of electrons (typically 70 eV for EI).

-

Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each fragment, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart of the general workflow for spectroscopic analysis.

References

A Theoretical Investigation into the Electronic Structure of Ethoxyethyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The electronic configuration of a molecule is the foundation of its chemical behavior. For ethoxyethyne, the presence of a triple bond introduces significant π-electron density, while the oxygen atom of the ethoxy group possesses lone pairs that can participate in resonance, influencing the overall charge distribution and molecular properties. Theoretical chemistry provides a powerful toolkit to probe these features with high precision, offering insights that complement and guide experimental work. This guide focuses on the application of modern computational methods to dissect the electronic structure of this compound.

Theoretical Methodology: A Step-by-Step Protocol

The investigation of this compound's electronic structure is approached through a systematic computational workflow. This protocol is designed to yield accurate predictions of its geometry, electronic properties, and spectroscopic characteristics.

Geometry Optimization

The first and most critical step is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface.

Protocol:

-

Initial Structure Construction: A plausible initial 3D structure of this compound is built using molecular modeling software.

-

Method Selection: Density Functional Theory (DFT) is a widely used and reliable method for geometry optimization. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice.

-

Basis Set Selection: A basis set describes the atomic orbitals used in the calculation. The 6-311+G(d,p) basis set is recommended as it provides a good balance of accuracy and computational cost, including polarization and diffuse functions to accurately describe the electron distribution, especially for the lone pairs and π-systems.

-

Optimization Algorithm: A quasi-Newton algorithm, such as the Broyden–Fletcher–Goldfarb–Shanno (BFGS) algorithm, is employed to iteratively adjust the atomic coordinates to minimize the total electronic energy.

-

Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

-

Vibrational Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

Electronic Property Calculations

Once the optimized geometry is obtained, a range of electronic properties can be calculated to characterize the electronic structure.

Protocol:

-

Single-Point Energy Calculation: A single-point energy calculation is performed on the optimized geometry using a higher level of theory if desired, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), to obtain a more accurate electronic energy.

-

Molecular Orbital Analysis: The energies and compositions of the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are determined. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic excitation energies.

-

Dipole Moment Calculation: The molecular dipole moment is calculated to understand the overall polarity of the molecule, which is crucial for predicting its interactions with other polar molecules and its solubility.

-

Mulliken Population Analysis: This analysis partitions the total electron density among the atoms, providing insight into the partial atomic charges and identifying electrophilic and nucleophilic centers.

Predicted Electronic and Structural Properties of this compound

While specific published data for this compound is scarce, theoretical calculations would yield quantitative data on its key electronic and structural parameters. The following tables illustrate the expected output from the described computational protocols.

| Parameter | Description | Expected Theoretical Value (Illustrative) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Indicates the ability to donate electrons. | ~ -9.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Indicates the ability to accept electrons. | ~ 1.5 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. Relates to chemical reactivity and stability. | ~ 11.0 eV |

| Dipole Moment | A measure of the net molecular polarity. | ~ 1.5 - 2.0 Debye |

| Rotational Constants | Related to the moments of inertia of the molecule. | A, B, C values in GHz |

Table 1: Predicted Electronic Properties of this compound

| Bond/Angle | Description | Expected Theoretical Value (Illustrative) |

| C≡C Bond Length | The length of the carbon-carbon triple bond. | ~ 1.21 Å |

| C-O Bond Length | The length of the carbon-oxygen single bond in the ethoxy group. | ~ 1.43 Å |

| O-C(sp) Bond Length | The length of the oxygen-acetylenic carbon bond. | ~ 1.35 Å |

| C-C-O Bond Angle | The angle around the central carbon of the ethyl group. | ~ 109.5° |

| C-O-C Bond Angle | The angle around the oxygen atom. | ~ 115° |

| O-C≡C Bond Angle | The angle around the acetylenic carbon attached to oxygen. | ~ 180° |

Table 2: Predicted Geometric Parameters of this compound

Visualizing the Electronic Structure

Visual representations are indispensable for interpreting the complex data generated by computational chemistry.

Molecular Orbital Diagrams

The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding chemical reactivity.

Caption: Formation of this compound molecular orbitals from fragment orbitals.

Computational Workflow

The logical progression of a theoretical study on this compound's electronic structure can be visualized as follows.

Caption: Workflow for the theoretical study of this compound's electronic structure.

Conclusion

This technical guide provides a comprehensive roadmap for the theoretical investigation of the electronic structure of this compound. By following the detailed protocols for geometry optimization and electronic property calculations, researchers can obtain reliable and insightful data. The application of these computational methods will undoubtedly accelerate the understanding of this compound's chemical behavior and pave the way for its potential applications in various scientific domains. The visualization of the computational workflow and molecular orbital energy levels further aids in the conceptualization and dissemination of the research findings.

A Computational Analysis of Ethoxyethyne Reactivity: A Technical Guide for Chemical Research and Development

Abstract

Ethoxyethyne (CH₃CH₂O-C≡CH) is a member of the ynamine class of organic compounds, characterized by a nitrogen or oxygen atom directly attached to an alkyne. The powerful electron-donating nature of the ethoxy group renders the alkyne exceptionally electron-rich, leading to high reactivity towards a variety of electrophiles. This inherent reactivity, particularly in cycloaddition and hydrolysis reactions, makes this compound a potent but challenging building block in synthetic chemistry. Due to its transient nature and high reactivity, computational chemistry provides an indispensable toolkit for elucidating its reaction mechanisms, predicting outcomes, and understanding its electronic structure. This technical guide offers an in-depth analysis of this compound's reactivity from a computational perspective, providing researchers, scientists, and drug development professionals with a framework for its theoretical investigation. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes core chemical transformations and workflows.

Introduction to this compound: Structure and Electronic Profile

This compound is a prime example of an ynamine, where the oxygen's lone pair electrons engage in significant resonance delocalization with the alkyne's π-system. This delocalization drastically increases the electron density of the triple bond, making the terminal alkyne carbon strongly nucleophilic.

This electronic profile is in stark contrast to the related class of compounds, ynamides, where an electron-withdrawing group is attached to the heteroatom. This feature in ynamides reduces the electron-donating capacity of the heteroatom, leading to compounds that are more stable and easier to handle than ynamines.[1][2] Ynamines like this compound are notoriously unstable and highly susceptible to hydrolysis, which often complicates their experimental handling and has limited their synthetic applications historically.[1] Computational studies are therefore crucial for predicting their behavior and designing viable reaction pathways.

Computational Methodologies for Reactivity Analysis

The theoretical investigation of a chemical reaction, such as one involving this compound, typically follows a structured workflow to map out the potential energy surface and determine the reaction's kinetics and thermodynamics. Density Functional Theory (DFT) is a commonly employed method for these studies due to its balance of computational cost and accuracy.[3][4]

A typical computational workflow includes:

-

Geometry Optimization: The three-dimensional structures of reactants, intermediates, products, and transition states are optimized to find the lowest energy conformation for each.

-

Frequency Calculations: These are performed on the optimized structures to confirm their nature. Reactants and products will have all positive (real) frequencies, while a transition state will have exactly one negative (imaginary) frequency, which corresponds to the motion along the reaction coordinate.

-

Energy Calculations: Single-point energy calculations, often with a larger basis set, are performed on the optimized geometries to obtain more accurate electronic energies.

-

Reaction Pathway Analysis: The Intrinsic Reaction Coordinate (IRC) method can be used to confirm that a calculated transition state connects the intended reactants and products.

The following diagram illustrates this general workflow.

Key Reactivity Pathways of this compound: A Computational Perspective

The electron-rich nature of the this compound triple bond dictates its primary modes of reactivity. Computationally, these are explored by modeling its interactions with common electrophiles and reagents.

[3+2] Cycloaddition with Azides

The reaction between an alkyne and an azide (B81097) to form a triazole, a type of [3+2] cycloaddition, is a cornerstone of "click chemistry".[5][6] Ynamines are known to be superior substrates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, often requiring lower catalyst loadings than traditional terminal alkynes due to their enhanced reactivity.[6][7]

Computational studies using DFT can elucidate the mechanism, which may be concerted or stepwise, and predict the regioselectivity of the triazole product.[8] The analysis involves locating the transition state(s) for the formation of the five-membered ring and calculating the associated activation barriers.

The diagram below outlines the key steps in a catalyzed [3+2] cycloaddition.

Hydrolysis of this compound

A defining characteristic of ynamines is their extreme sensitivity to acid-catalyzed hydrolysis.[1] Even trace amounts of acid can lead to rapid decomposition. The mechanism involves the protonation of the electron-rich alkyne, a step that is highly favorable due to the resonance stabilization from the ethoxy group. This initial protonation forms a highly reactive keteniminium ion intermediate. This intermediate is then readily attacked by water, leading to the formation of an amide after tautomerization.

Computational modeling of this process can quantify the stability of the keteniminium intermediate and the energy barriers for its formation and subsequent reaction with water.[9][10] This analysis confirms the thermodynamic driving force behind the rapid hydrolysis.

Tabulated Computational Data

Specific computational data for this compound is not widely published. However, to illustrate the typical quantitative results obtained from DFT calculations on related systems, the following table summarizes calculated activation free energies (ΔG‡) and reaction free energies (ΔG) for a model [3+2] cycloaddition reaction between an ynamide and an azide, studied with DFT. These values provide a reasonable proxy for the magnitudes expected in similar reactions with this compound.

| Reaction Step | Reactant/Intermediate | Transition State | Product/Intermediate | ΔG‡ (kcal/mol) | ΔG (kcal/mol) |

| [3+2] Cycloaddition | Ynamide + Azide | TS1 | Triazole Product | 24.5 | -35.2 |

| Hydrolysis (Protonation) | Ynamine + H₃O⁺ | TS2 | Keteniminium Ion + H₂O | Low | Exergonic |

| Hydrolysis (Water Attack) | Keteniminium Ion + H₂O | TS3 | Hydrolysis Product | Very Low | Very Exergonic |

Note: Data is representative and collated from principles discussed in computational studies of ynamine/ynamide reactivity.[8][11][12] The hydrolysis steps are described qualitatively as the barriers are known to be very low for ynamines.

Experimental Protocols

Warning: Ynamines are highly reactive, potentially toxic, and moisture-sensitive compounds. All manipulations should be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and standard Schlenk techniques.[13]

Synthesis of an this compound Analogue: 1-Ethoxy-1-butyne

A direct and simple synthesis of this compound is challenging. The following protocol details the synthesis of a close analogue, 1-ethoxy-1-butyne, which illustrates the general principles of ynamine synthesis.[14]

Materials:

-

Liquid ammonia (B1221849) (approx. 250 ml)

-

Sodium metal (1.56 g-atom)

-

Ferric nitrate (B79036) nonahydrate (catalyst)

-

Chloroacetaldehyde diethyl acetal (B89532) (0.50 mole)

-

Ethyl bromide (1.10 mole)

-

Pentane

-

Saturated ammonium (B1175870) chloride solution

Procedure:

-

A three-necked flask is fitted with a stirrer, a dry-ice condenser, and an addition funnel. Anhydrous liquid ammonia is condensed into the flask.

-

A catalytic amount of ferric nitrate is added, followed by the portion-wise addition of freshly cut sodium metal to generate sodium amide. The completion of this step is indicated by the disappearance of the blue color and the formation of a gray suspension.[14]

-

Chloroacetaldehyde diethyl acetal is added dropwise over 20 minutes. The mixture is stirred for 30-60 minutes.

-

Freshly distilled ethyl bromide is then added rapidly. The mixture is stirred vigorously for 2.5 hours.

-

The reaction is cautiously quenched by the addition of cooled, saturated ammonium chloride solution, followed by pentane.

-

The contents are transferred to a separatory funnel, the aqueous layer is removed and extracted with pentane.

-

The combined organic layers are washed, dried, and the solvent is removed. The crude product is purified by distillation to yield 1-ethoxy-1-butyne.

General Handling Protocol for Ynamines

Given their reactivity, strict adherence to safety and handling protocols is mandatory.

-

Risk Assessment: Conduct a thorough risk assessment before handling any ynamine or related reactive compound.[15][16]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be performed in a certified chemical fume hood.[15]

-

Inert Atmosphere: Ynamines must be stored and handled under an inert atmosphere (nitrogen or argon) to prevent decomposition from atmospheric moisture and oxygen.

-

Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to prevent immediate hydrolysis.

-

Storage: Store ynamines in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere.

-

Disposal: Dispose of ynamine waste and contaminated materials in accordance with institutional and local regulations.

Conclusion

This compound represents a fascinating and highly reactive molecule whose synthetic potential is matched by its handling challenges. Computational analysis serves as a powerful tool to navigate its complex reactivity landscape. Through methods like Density Functional Theory, researchers can gain detailed mechanistic insights into its characteristic reactions, such as [3+2] cycloadditions and hydrolysis, and predict kinetic and thermodynamic parameters that are difficult to measure experimentally. The synergy between these computational predictions and careful experimental design allows for the harnessing of this compound's unique chemical properties, paving the way for its application in the synthesis of novel molecules for research, drug discovery, and materials science.

References

- 1. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Reactivity Profiling for High-Yielding Ynamine-Tagged Oligonucleotide Click Chemistry Bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Divergent ynamide reactivity in the presence of azides – an experimental and computational study - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. diplomatacomercial.com [diplomatacomercial.com]

- 16. diplomatacomercial.com [diplomatacomercial.com]

Ethoxyethyne: A Technical Guide to Stability and Decomposition Pathways

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Ethoxyethyne is a highly reactive and potentially explosive compound for which there is a significant lack of published experimental data regarding its stability and decomposition. This guide has been compiled by inferring its properties from the known chemistry of analogous compounds, such as other acetylenic ethers and ynamines, and by referencing computational studies on related molecules. The information provided herein should be treated with extreme caution and is intended for theoretical understanding and to guide future experimental design under rigorous safety protocols.

Introduction

This compound (CH₃CH₂OC≡CH) is a member of the alkoxyalkyne class of organic compounds, characterized by an oxygen atom directly attached to a carbon-carbon triple bond. This structural motif imparts unique electronic properties and a high degree of reactivity, making it a molecule of significant interest in synthetic chemistry. However, this reactivity also contributes to its inherent instability, posing significant challenges for its synthesis, handling, and storage. This technical guide provides a comprehensive overview of the predicted stability and potential decomposition pathways of this compound, drawing upon data from analogous compounds and theoretical studies.

Predicted Stability of this compound

Key Factors Influencing Stability:

-

Electron-donating Oxygen: The oxygen atom's lone pairs of electrons can donate into the π-system of the alkyne, increasing the electron density of the triple bond. This makes the molecule susceptible to electrophilic attack and can lower the activation energy for decomposition reactions.

-

Acetylenic Strain: The linear geometry of the sp-hybridized carbons in the triple bond contributes to ring strain in cyclic analogs and inherent reactivity in acyclic systems.

-

Susceptibility to Polymerization: Like many alkynes, this compound is expected to be prone to rapid, exothermic, and potentially explosive polymerization, especially in the presence of catalysts, impurities, or upon heating.

-

Peroxide Formation: In the presence of oxygen, ethers are known to form explosive peroxides. While data for this compound is unavailable, it is prudent to assume it shares this hazardous property.

Quantitative Data (Inferred)

Due to the absence of direct experimental data for this compound, the following table summarizes typical stability data for related, highly reactive compounds to provide a qualitative understanding of the potential hazards.

| Compound Class | Example | Onset of Decomposition (Typical) | Remarks |

| Alkoxyalkynes | (No specific data for simple alkoxyalkynes) | Likely low | Highly reactive, prone to polymerization and hydrolysis. |

| Ynamines | N,N-Diethylamino-1-propyne | Unstable at room temperature | Ynamines are known for their hydrolytic instability.[1] |

| Terminal Alkynes | Acetylene | Can decompose explosively | Highly energetic, sensitive to shock and pressure. |

| Organic Peroxides | Diethyl ether peroxide | Can detonate on friction or heat | Formed from the autooxidation of ethers. |

Predicted Decomposition Pathways

The decomposition of this compound is likely to proceed through several pathways, influenced by conditions such as temperature, pressure, and the presence of acids, bases, oxygen, or transition metals.

Thermal Decomposition

At elevated temperatures, this compound is predicted to undergo unimolecular decomposition. Computational studies on analogous compounds, such as 2-ethoxyethanol, have utilized methods like G3MP2 and G3B3 to elucidate complex decomposition networks.[2] For this compound, likely pathways include:

-

Retro-ene Reaction: Elimination of ethylene (B1197577) to form ketene.

-

Radical Chain Mechanisms: Homolytic cleavage of the C-O or C-C bonds to initiate radical polymerization or rearrangement.

Acid-Catalyzed Decomposition

Acetylenic ethers are susceptible to acid-catalyzed hydration.[3] Protonation of the triple bond would lead to a highly reactive vinyl cation intermediate, which would readily react with water or other nucleophiles.

Oxidative Decomposition

In the presence of air or other oxidizing agents, this compound is expected to be highly unstable.

-

Peroxide Formation: Similar to other ethers, autooxidation is likely to form hydroperoxides and peroxides, which are shock-sensitive and explosive.

-

Ozonolysis: Reaction with ozone would cleave the triple bond, likely leading to the formation of carboxylic acids and carbon dioxide.[4]

Polymerization

The high reactivity of the triple bond, activated by the adjacent oxygen atom, makes this compound a prime candidate for rapid and uncontrolled polymerization. This can be initiated by heat, light, or the presence of catalytic impurities (acids, bases, metals).

Experimental Protocols

Given the presumed hazardous nature of this compound, all experimental work must be conducted with extreme caution, adhering to strict safety protocols for handling energetic and pyrophoric materials.[5][6][7][8][9]

General Handling and Storage

-

Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques to prevent contact with air and moisture.[6]

-

Small Scale: Experiments should be conducted on the smallest possible scale to minimize the consequences of any unforeseen energetic event.

-

Personal Protective Equipment (PPE): At a minimum, flame-resistant lab coats, safety glasses with side shields, and appropriate gloves must be worn.[7] For any procedure with a risk of explosion, a face shield and blast shield are mandatory.[6]

-

Storage: this compound should be stored at low temperatures, in the dark, and under an inert atmosphere. Long-term storage is strongly discouraged due to the potential for peroxide formation and polymerization.

Synthesis

The synthesis of this compound is not well-documented in readily accessible literature, likely due to its instability. Hypothetical synthetic routes could involve the dehydrohalogenation of a suitable halo-ether precursor. Any synthetic attempt must be treated as the generation of a potentially explosive material.

Stability and Decomposition Analysis

4.3.1. Calorimetry

Reaction calorimetry is a crucial technique for quantifying the heat released during decomposition.[10][11][12]

-

Objective: To determine the heat of decomposition and the onset temperature for thermal runaway.

-

Methodology:

-

A small, accurately weighed sample of this compound (if it can be safely isolated) is placed in a specialized reaction calorimeter.

-

The sample is heated at a controlled rate.

-

The heat flow to or from the sample is continuously monitored.

-

An exothermic event indicates decomposition, and the integrated heat flow provides the enthalpy of decomposition.

-

The onset temperature of this exotherm is a critical parameter for assessing thermal stability.

-

4.3.2. Spectroscopic Analysis of Decomposition Products

Identifying the products of decomposition is key to understanding the reaction pathways.

-

Objective: To identify the molecular structures of decomposition products.

-

Methodology (In-situ Monitoring):

-

A dilute solution of this compound is prepared in a suitable solvent within an NMR tube or an IR cell designed for reactive species.

-

The decomposition is initiated (e.g., by controlled heating or addition of a catalyst).

-

Spectra (¹H NMR, ¹³C NMR, FT-IR) are recorded at intervals to monitor the disappearance of the starting material and the appearance of new signals corresponding to the decomposition products.

-

-

Methodology (Post-Decomposition Analysis):

Computational Chemistry Approaches

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the stability and decomposition pathways of molecules like this compound.[2][16]

-

Methods: High-level quantum chemical methods such as Gaussian-3 (G3) and its variants (G3MP2, G3B3), or Density Functional Theory (DFT) can be used.[2][17][18]

-

Applications:

-

Geometry Optimization: Determining the most stable three-dimensional structure of the molecule.

-

Vibrational Frequency Analysis: Confirming that the optimized structure is a true energy minimum and predicting the infrared spectrum.

-

Transition State Searching: Locating the highest energy point along a reaction coordinate, which allows for the calculation of activation energies for different decomposition pathways.

-

Thermodynamic Calculations: Predicting the enthalpy and Gibbs free energy of reaction for various decomposition routes.

-

Conclusion

This compound is a molecule of high theoretical interest but is predicted to be extremely unstable and hazardous. This guide, based on the chemistry of analogous compounds and established theoretical methods, suggests that this compound is prone to explosive decomposition through various pathways, including thermal fragmentation, acid-catalyzed reactions, oxidation, and polymerization. Any future experimental work with this compound must be approached with the utmost caution, employing rigorous safety protocols for handling energetic materials. Further computational studies are highly recommended to provide a more quantitative understanding of its stability and reactivity before any synthetic attempts are made.

References

- 1. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermal Degradation and Bimolecular Decomposition of 2-Ethoxyethanol in Binary Ethanol and Isobutanol Solvent Mixtures: A Computational Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Thiol-Yne click chemistry of acetylene-enabled macrocyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cmu.edu [cmu.edu]

- 6. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 7. Pyrophoric Chemicals | Environment, Health and Safety [ehs.cornell.edu]

- 8. pnnl.gov [pnnl.gov]

- 9. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Acetylene [webbook.nist.gov]

- 13. youtube.com [youtube.com]

- 14. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. gaussian.com [gaussian.com]

- 18. researchgate.net [researchgate.net]

synthesis and isolation of high-purity ethoxyethyne

An In-depth Technical Guide to the Physical and Chemical Characteristics of Ethoxyacetylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxyacetylene (C₂H₅OC≡CH) is a highly reactive and versatile organic compound, serving as a valuable building block in a variety of synthetic transformations. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and visualizations of relevant chemical processes. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Physical and Chemical Characteristics

Ethoxyacetylene is a colorless, flammable liquid with a characteristic odor.[1] It is soluble in common organic solvents but has limited solubility in water.[1][2] Due to the presence of the highly energetic triple bond, ethoxyacetylene is a reactive molecule and should be handled with appropriate safety precautions.

Physical Properties

A summary of the key physical properties of ethoxyacetylene is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₄H₆O | [3][4] |

| Molecular Weight | 70.09 g/mol | [3][4][5] |

| CAS Number | 927-80-0 | [3][4] |

| Boiling Point | 49-51 °C at 749 mmHg | [6] |

| 326.50 ± 0.50 K at 97.30 kPa | [7] | |

| Density | 0.732 g/mL at 25 °C | [8][9] |

| Refractive Index (n²⁰/D) | 1.378 | [5][8] |

| Flash Point | -26 °C (-14.8 °F) | [9] |

| Solubility | Slightly miscible with water | [2][10] |

Spectroscopic Data

The spectroscopic data for ethoxyacetylene are crucial for its identification and characterization.

The ¹H and ¹³C NMR spectra of ethoxyacetylene exhibit characteristic signals corresponding to its structure.

Table 2: ¹H NMR Spectroscopic Data of Ethoxyacetylene

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 4.125 | Quartet | -O-CH₂ -CH₃ |

| 1.530 | Singlet | ≡C-H |

| 1.388 | Triplet | -O-CH₂-CH₃ |

Solvent: CDCl₃

Table 3: ¹³C NMR Spectroscopic Data of Ethoxyacetylene

| Chemical Shift (ppm) | Assignment |

| 93.3 | C ≡CH |

| 69.8 | -O -CH₂-CH₃ |

| 31.9 | C≡C H |

| 14.3 | -O-CH₂-CH₃ |

Solvent: CDCl₃

The IR spectrum of ethoxyacetylene shows characteristic absorption bands for the alkyne and ether functional groups.

Table 4: Characteristic IR Absorption Bands of Ethoxyacetylene

| Wavenumber (cm⁻¹) | Vibration |

| ~3300 | ≡C-H stretch (s) |

| ~2150 | C≡C stretch (w-m) |

| 1300-1000 | C-O stretch (s) |

(s = strong, m = medium, w = weak)

The electron ionization mass spectrum of ethoxyacetylene shows a molecular ion peak (M⁺) at m/z = 70.[4]

The Kovats retention index for ethoxyacetylene on a standard non-polar column is 498.

Chemical Properties and Reactivity

Ethoxyacetylene is a versatile reagent in organic synthesis, primarily due to the reactivity of its electron-rich triple bond. It participates in a range of reactions, including nucleophilic additions to carbonyl compounds and cycloaddition reactions.

Arens-van Dorp Synthesis

Ethoxyacetylene is a key reagent in the Arens-van Dorp synthesis, which is a method for the preparation of α,β-unsaturated aldehydes and esters from ketones.[6] The reaction involves the nucleophilic addition of a metalated ethoxyacetylene to a ketone, followed by acidic workup and rearrangement.

[2+2] Cycloaddition Reactions

Ethoxyacetylene, being an electron-rich alkyne, readily undergoes [2+2] cycloaddition reactions with ketenes to form cyclobutenone derivatives. These four-membered ring compounds are valuable intermediates in the synthesis of more complex molecules.

Experimental Protocols

Detailed methodologies for the synthesis of ethoxyacetylene and its application in key chemical transformations are provided below.

Synthesis of Ethoxyacetylene

The following protocol is adapted from Organic Syntheses.[6]

Equation: C₂H₅OCH₂CH(OC₂H₅)₂ + 2NaNH₂ → C₂H₅OC≡CH + 2NaOC₂H₅ + 2NH₃

Materials:

-

Anhydrous liquid ammonia (B1221849)

-

Hydrated ferric nitrate

-

Clean, freshly cut sodium

-

Diethylchloroacetal

-

Saturated aqueous solution of sodium dihydrogen phosphate

-

Anhydrous calcium chloride

-

Dry ice

-

Trichloroethylene

Procedure:

-

In a three-necked flask equipped with a gas inlet tube, a dropping funnel, and a condenser, add 500 mL of anhydrous liquid ammonia.

-

Add 0.5 g of hydrated ferric nitrate, followed by 38 g (1.65 g atoms) of clean, freshly cut sodium in small pieces.

-

Once the blue color of the solution disappears, indicating the formation of sodium amide, add 76.5 g (0.50 mole) of diethylchloroacetal dropwise over 15-20 minutes.

-

After the addition is complete, stir the mixture for an additional 15 minutes.

-

Evaporate the ammonia by passing a stream of dry nitrogen through the flask.

-

Cool the flask to -70 °C in a dry ice-trichloroethylene bath.

-

Rapidly add 325 mL of a saturated sodium chloride solution, pre-cooled to -20 °C, with vigorous stirring.

-

Fit the flask with a still head connected to a trap cooled to -70 °C and slowly heat the flask to 100 °C on a steam bath.

-

Allow the condensate to warm to 0 °C, then re-cool the trap to -70 °C and neutralize the mixture by the dropwise addition of a saturated aqueous solution of sodium dihydrogen phosphate.

-

Freeze the aqueous layer by cooling with dry ice and decant the supernatant liquid.

-

Dry the organic layer over approximately 4 g of anhydrous calcium chloride.

-

Filter to remove the drying agent and distill the filtrate through a column packed with glass helices.

-

Collect the fraction boiling at 49–51 °C at 749 mm Hg to obtain 20–21.2 g (57–60%) of ethoxyacetylene.[6]

Logical Workflow for the Synthesis of Ethoxyacetylene:

Caption: Workflow for the synthesis of ethoxyacetylene.

Arens-van Dorp Synthesis of 1-(Ethoxyethynyl)cyclohexan-1-ol

This protocol describes the reaction of ethoxyacetylene with cyclohexanone (B45756), a key step in the Arens-van Dorp synthesis.

Equation: C₂H₅OC≡CH + C₆H₁₀O → C₆H₁₀(OH)C≡COC₂H₅

Materials:

-

Ethoxyacetylene

-

Cyclohexanone

-

Lithium amide (or can be generated in situ)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Anhydrous ammonium (B1175870) chloride solution

Procedure:

-

Prepare a solution of lithium ethoxyacetylide by reacting ethoxyacetylene with one equivalent of lithium amide in anhydrous diethyl ether or THF at low temperature (e.g., -78 °C).

-

To this solution, add one equivalent of cyclohexanone dropwise, maintaining the low temperature.

-

Allow the reaction to stir at low temperature for a few hours, monitoring the consumption of the ketone by thin-layer chromatography (TLC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, 1-(ethoxyethynyl)cyclohexan-1-ol, can be purified by column chromatography on silica (B1680970) gel.

Logical Diagram for the Arens-van Dorp Synthesis:

Caption: Arens-van Dorp synthesis of an acetylenic alcohol.

[2+2] Cycloaddition of Ethoxyacetylene with Diphenylketene (B1584428)

This protocol outlines the synthesis of a cyclobutenone derivative from ethoxyacetylene and diphenylketene.

Equation: C₂H₅OC≡CH + (C₆H₅)₂C=C=O → 3-ethoxy-4,4-diphenylcyclobut-2-en-1-one

Materials:

-

Ethoxyacetylene

-

Diphenylacetyl chloride

-

Anhydrous diethyl ether or another aprotic solvent

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenylacetyl chloride and a slight excess of ethoxyacetylene in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine dropwise to the stirred solution. The triethylamine will react with diphenylacetyl chloride to generate diphenylketene in situ. A precipitate of triethylamine hydrochloride will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to overnight.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride precipitate.

-

Wash the filtrate with a dilute aqueous acid solution (e.g., 1 M HCl) to remove any remaining triethylamine, followed by a wash with saturated aqueous sodium bicarbonate and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 3-ethoxy-4,4-diphenylcyclobut-2-en-1-one.

Logical Diagram for the [2+2] Cycloaddition:

Caption: [2+2] Cycloaddition of ethoxyacetylene with diphenylketene.

Safety and Handling

Ethoxyacetylene is a flammable liquid and should be handled in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Due to its reactivity, it should be stored in a cool, dry place under an inert atmosphere.

Conclusion

Ethoxyacetylene is a valuable and versatile reagent in organic synthesis. Its unique combination of an electron-rich alkyne and an ether functionality allows for a wide range of chemical transformations. This guide has provided a comprehensive overview of its physical and chemical properties, along with detailed experimental protocols for its preparation and key reactions. The information and visualizations presented are intended to facilitate its effective and safe use in research and development.

References

- 1. spaceknowladge.com [spaceknowladge.com]

- 2. EP1010684A1 - Process for producing 3,4-dihydroxy-3-cyclobutene-1,2-dione - Google Patents [patents.google.com]

- 3. Buy 1-Ethynyl-1-cyclohexanol | 78-27-3 [smolecule.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US2858344A - Preparation of 1-ethynylcyclohexanol - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. orgsyn.org [orgsyn.org]

- 10. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Orbital Theory of Ethoxyethyne

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethoxyethyne (CH₃CH₂OC≡CH) is a molecule of interest due to the unique electronic interplay between a π-rich acetylenic moiety and an electron-donating ethoxy group. Understanding its molecular orbital (MO) theory is paramount to predicting its reactivity, spectroscopic properties, and potential applications in synthesis and drug design. This guide provides a comprehensive overview of the molecular orbital structure of this compound, constructed from fundamental principles and supported by data from analogous compounds. We will delve into the formation of its molecular orbitals, the critical role of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the experimental and computational methodologies used to study these features.

Introduction to Molecular Orbital Theory

Molecular orbital theory describes the behavior of electrons in a molecule by considering them to be spread out over the entire molecule in a series of molecular orbitals. These orbitals are formed from the linear combination of atomic orbitals (LCAO). The resulting molecular orbitals can be bonding, antibonding, or non-bonding. The distribution and energy of these orbitals, particularly the frontier molecular orbitals (HOMO and LUMO), are fundamental to a molecule's chemical reactivity and physical properties.

The Molecular Orbital Structure of this compound

The molecular orbital framework of this compound can be understood by considering the contributions from its constituent parts: the ethoxy group (CH₃CH₂O-) and the ethynyl (B1212043) group (-C≡CH).

The σ-Framework

The σ-framework of this compound is formed by the overlap of sp³, sp, and s atomic orbitals. The carbon atoms of the ethyl group are sp³ hybridized, forming σ bonds with each other and with the hydrogen atoms. The oxygen atom is also considered to be approximately sp³ hybridized, forming σ bonds with the adjacent carbon of the ethyl group and the sp-hybridized carbon of the ethynyl group. The two remaining sp³ hybrid orbitals on the oxygen atom accommodate its two lone pairs of electrons. The carbons of the triple bond are sp hybridized, forming a σ bond with each other, a σ bond with the terminal hydrogen, and a σ bond with the oxygen atom.

The π-Framework and Frontier Molecular Orbitals

The most significant electronic features of this compound arise from its π system. The triple bond of the ethynyl group consists of one σ bond and two perpendicular π bonds. These π bonds are formed from the overlap of the unhybridized p orbitals on the sp-hybridized carbon atoms.

The oxygen atom of the ethoxy group possesses two lone pairs of electrons in orbitals with significant p-character. One of these lone pair orbitals can align with the π system of the alkyne, leading to a π-type interaction. This interaction, often referred to as p-π conjugation or resonance, has a profound effect on the energy and distribution of the frontier molecular orbitals.

The electron-donating ethoxy group increases the energy of the highest occupied molecular orbital (HOMO) of the alkyne and extends its delocalization over the oxygen atom. This elevated HOMO energy makes this compound a better electron donor (nucleophile) compared to unsubstituted ethyne (B1235809). The lowest unoccupied molecular orbital (LUMO) is primarily associated with the antibonding π* orbitals of the triple bond.

The interaction between the oxygen lone pair and the alkyne π system can be visualized as follows:

Caption: Interaction of the oxygen lone pair with the alkyne π-system in this compound.

Quantitative Molecular Orbital Data

Table 1: Calculated Molecular Orbital Energies for Ethyne (Acetylene)

| Molecular Orbital | Energy (eV) | Description |

| π (bonding) | -7.89 | Degenerate pair of π bonding orbitals |

| π* (antibonding) | +1.03 | Degenerate pair of π* antibonding orbitals |

Data calculated at the B3LYP/cc-pvdz level.[1]

For this compound, the p-π conjugation with the oxygen lone pair will raise the energy of the HOMO (one of the π bonding orbitals) and lower the energy of the LUMO (one of the π* antibonding orbitals), thus reducing the HOMO-LUMO gap. The other π bonding orbital, perpendicular to the oxygen lone pair, will be less affected.

Experimental and Computational Protocols

Experimental Determination of Molecular Orbital Energies

Photoelectron Spectroscopy (PES) is the primary experimental technique used to determine the energies of occupied molecular orbitals.

-

Methodology:

-

A gaseous sample of the molecule is irradiated with a high-energy monochromatic photon source (e.g., UV or X-rays).

-

The photons cause the ejection of electrons from the molecule's molecular orbitals.

-

The kinetic energy of the ejected photoelectrons is measured using an electron energy analyzer.

-

The binding energy of the electron (which corresponds to the negative of the orbital energy, according to Koopmans' theorem) is calculated by subtracting the kinetic energy of the photoelectron from the energy of the incident photon.

-

A spectrum of photoelectron intensity versus binding energy provides a map of the occupied molecular orbital energies.

-

Caption: A simplified workflow for Photoelectron Spectroscopy.

Computational Chemistry Methods

Density Functional Theory (DFT) is a powerful computational method for calculating the electronic structure and properties of molecules, including molecular orbital energies and shapes.

-

Methodology:

-

The molecular geometry of this compound is first optimized to find its lowest energy conformation. A common level of theory for this is B3LYP with a basis set such as 6-31G(d).

-

A single-point energy calculation is then performed on the optimized geometry to obtain the molecular orbital energies and coefficients.

-

The output provides the energies of all molecular orbitals, including the HOMO and LUMO. The coefficients can be used to visualize the shapes of the orbitals.

-

Further analysis, such as Natural Bond Orbital (NBO) analysis, can provide insights into charge distribution and orbital interactions.

-

Reactivity and Frontier Molecular Orbital Theory

The reactivity of this compound is governed by its frontier molecular orbitals.

-

Nucleophilicity: The high energy of the HOMO, enhanced by the electron-donating ethoxy group, makes this compound a potent nucleophile. It will readily react with electrophiles at the terminal acetylenic carbon, which has the largest HOMO coefficient.

-

Electrophilicity: The LUMO, being the π* orbital of the triple bond, can accept electrons from nucleophiles. However, due to the electron-rich nature of the molecule, reactions with nucleophiles are less common unless the alkyne is activated by a strongly electron-withdrawing group.

The HOMO-LUMO gap is a critical parameter for predicting the kinetic stability and the wavelength of the lowest-energy electronic transition in the UV-Vis spectrum. A smaller HOMO-LUMO gap generally implies higher reactivity.

Caption: Frontier molecular orbital control of this compound's reactivity.

Conclusion

The molecular orbital theory of this compound provides a robust framework for understanding its electronic structure and reactivity. The key feature is the p-π conjugation between the oxygen lone pair and the alkyne π-system, which raises the HOMO energy and makes the molecule a strong nucleophile. While direct experimental data for this compound is limited, a combination of theoretical principles, data from analogous compounds, and computational chemistry allows for a detailed and predictive understanding of its molecular orbitals. This knowledge is invaluable for the rational design of synthetic routes and the development of new molecular entities in drug discovery.

References

In-Depth Technical Guide to the Safe Handling and Storage of Ethoxyethyne

For Researchers, Scientists, and Drug Development Professionals